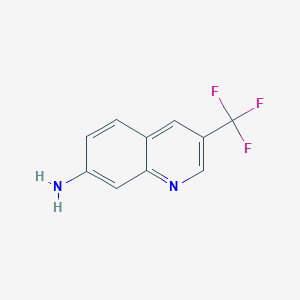

3-(Trifluoromethyl)quinolin-7-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Trifluoromethyl)quinolin-7-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to the quinoline ring at the 3-position and an amine group at the 7-position

Synthetic Routes and Reaction Conditions:

Direct Trifluoromethylation: One common method involves the direct trifluoromethylation of quinoline-7-amine using reagents like trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst.

Nucleophilic Substitution: Another approach is the nucleophilic substitution reaction where a suitable leaving group on the quinoline ring is replaced by a trifluoromethyl group.

Sandmeyer Reaction:

Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to convert the trifluoromethyl group to other functional groups.

Substitution: Substitution reactions are common, where different substituents can replace the trifluoromethyl group or the amine group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Reagents like alkyl halides and various nucleophiles are employed under different conditions depending on the desired product.

Major Products Formed:

Oxidation Products: Quinoline-7-amine derivatives with higher oxidation states.

Reduction Products: Derivatives with reduced trifluoromethyl groups or other functional groups.

Substitution Products: Various substituted quinoline-7-amines with different functional groups.

Applications De Recherche Scientifique

Antimalarial Activity

3-(Trifluoromethyl)quinolin-7-amine has shown promising antimalarial properties. Research indicates that compounds derived from this structure can inhibit the growth of Plasmodium falciparum, the causative agent of malaria.

Case Study : A study evaluated several derivatives against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum. Notably, a compound with a glycine-derived side chain exhibited an IC50 value of 9.79 nM against the K1 strain, indicating a significant increase in activity compared to traditional treatments .

Table 1: Antimalarial Activity Data

| Compound | Strain | IC50 (nM) |

|---|---|---|

| This compound | K1 (CQ-R) | 9.79 |

| This compound | 3D7 (CQ-S) | Data not specified |

Anticancer Activity

The compound exhibits potent anticancer properties across various cell lines. For instance, in vitro studies have demonstrated its ability to induce apoptosis in MCF-7 breast cancer cells.

Case Study : Treatment with this compound resulted in an IC50 value of approximately 25.72 μM, showcasing effective cytotoxicity against cancer cells.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25.72 | Induction of apoptosis |

| A549 | 30.5 | Inhibition of cell proliferation |

Antibacterial Activity

The antibacterial properties of this compound are notable, as it has been shown to inhibit the growth of various bacterial strains through mechanisms similar to other quinolones.

Table 3: Antibacterial Activity Data

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 8 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Material Science Applications

The incorporation of trifluoromethyl groups into quinoline structures enhances their utility in material science, particularly in the development of advanced functional materials such as liquid crystals and dyes.

Fluorescent Probes

Recent studies have highlighted the use of quinoline derivatives as fluorescent probes for bioimaging applications. The introduction of trifluoromethyl groups has been shown to enhance intramolecular charge transfer fluorescence, making these compounds suitable for live-cell imaging.

Case Study : A study demonstrated that certain derivatives could specifically target the Golgi apparatus in various cell lines, retaining colocalization with commercial Golgi markers during mitosis .

Agrochemical Applications

The unique chemical properties of this compound also extend to agrochemicals, where it can serve as a building block for developing new pesticides and herbicides.

Synthesis and Development

Research into the synthesis of fluorinated quinoline derivatives has indicated that they can enhance the efficacy and selectivity of agrochemical agents. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of these compounds.

Mécanisme D'action

The mechanism by which 3-(Trifluoromethyl)quinolin-7-amine exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors and enzymes, leading to specific biological responses. The amine group plays a crucial role in the compound's ability to interact with biological targets.

Comparaison Avec Des Composés Similaires

3-(Trifluoromethyl)pyrazole

3-(Trifluoromethyl)pyridine

3-(Trifluoromethyl)quinoline

Uniqueness: 3-(Trifluoromethyl)quinolin-7-amine is unique due to its specific structural features, which confer distinct chemical and biological properties compared to similar compounds. Its trifluoromethyl group provides enhanced stability and reactivity, making it a valuable compound in various applications.

Activité Biologique

3-(Trifluoromethyl)quinolin-7-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug development, supported by relevant case studies and research findings.

- Molecular Formula : C10H8F3N

- Molecular Weight : 201.17 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, influencing critical biochemical pathways.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties by inhibiting bacterial folate synthesis, which is essential for DNA replication and cell division. This mechanism is particularly relevant in the context of antibiotic resistance, as it provides a potential avenue for developing new antimicrobial agents.

Antitumor Activity

Recent studies have highlighted the compound's efficacy as an antitumor agent. It has been shown to inhibit microtubule polymerization, a crucial process in cell division. For instance, derivatives of quinoline have demonstrated significant cytotoxicity against various cancer cell lines, including HeLa and PC3 cells. The half-maximal inhibitory concentration (IC50) values for these derivatives suggest potent anti-proliferative effects, with some compounds exhibiting IC50 values as low as 0.01 µM against HeLa cells .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Various bacteria | Varies | |

| Antitumor | HeLa | 0.01 | |

| PC3 | 0.49 | ||

| K562 | 0.08 |

In Vitro Studies

In vitro studies have demonstrated that this compound derivatives can effectively disrupt tubulin networks in cancer cells, leading to cell cycle arrest and apoptosis. This was observed through immunofluorescence assays and flow cytometry analyses, indicating a dose-dependent response in tumor cell lines .

In Vivo Studies

Animal models have been employed to evaluate the in vivo efficacy of the compound against tumor growth. In studies involving murine models, administration of selected derivatives resulted in significant reductions in tumor size compared to control groups, suggesting a promising therapeutic potential for cancer treatment .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Preliminary data indicate favorable absorption and distribution characteristics, although comprehensive studies on metabolism and excretion are still needed.

Propriétés

IUPAC Name |

3-(trifluoromethyl)quinolin-7-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)7-3-6-1-2-8(14)4-9(6)15-5-7/h1-5H,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUYZLRLWZEADB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.